molecular formula C18H18N4O3 B6505783 2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile CAS No. 1798024-31-3

2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile

Cat. No.: B6505783
CAS No.: 1798024-31-3
M. Wt: 338.4 g/mol
InChI Key: LPCLRNPAHWLQGA-UHFFFAOYSA-N
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Description

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a heterocyclic organic compound with a molecular framework combining pyridine, piperidine, and 1,2-oxazole moieties. Its structure features:

  • A pyridine ring substituted with a cyano (-CN) group at position 3 and an ether-linked piperidin-4-yl group at position 2.
  • The piperidine ring is functionalized at the 1-position with a 5-cyclopropyl-1,2-oxazole-3-carbonyl group.
  • The 1,2-oxazole component includes a cyclopropyl substituent at position 5, contributing steric bulk and electronic modulation.

Its synthesis likely involves coupling reactions between the oxazole-carbonyl-piperidine fragment and the pyridine-3-carbonitrile core, though procedural details are absent from the referenced materials .

Properties

IUPAC Name

2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c19-11-13-2-1-7-20-17(13)24-14-5-8-22(9-6-14)18(23)15-10-16(25-21-15)12-3-4-12/h1-2,7,10,12,14H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCLRNPAHWLQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules to highlight key differences in substituents, heterocyclic cores, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents
2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile Not Provided C21H21N5O4* ~403.43* Pyridine -CN (position 3), oxazole-piperidine-ether (position 2)
3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile 2034449-33-5 C17H17N5O3 339.35 Pyrazine -CN (position 2), oxazole-piperidine-ether (position 3)
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile 39108-47-9 C11H14N2O2 206.24 Pyridine -CN (position 3), butyl (position 1), hydroxy (position 6), methyl (position 4)

*Estimated based on structural similarity to the pyrazine analog in Table 1.

Key Observations:

Heterocyclic Core Variations: The pyridine core in the target compound vs. the pyrazine core in the analog (CAS 2034449-33-5) alters electronic properties. The pyridinecarbonitrile derivative (CAS 39108-47-9) lacks the oxazole-piperidine moiety, resulting in a simpler structure with lower molecular weight .

Substituent Positioning :

  • The target compound’s piperidin-4-yl ether linkage contrasts with the piperidin-3-yl substitution in the pyrazine analog. This positional difference may influence conformational flexibility and target binding .
  • The cyclopropyl-oxazole group is conserved in both the target and pyrazine analog, suggesting its role in steric stabilization or metabolic resistance.

Physicochemical Implications: The target compound’s higher molecular weight (~403 g/mol) compared to the pyrazine analog (339 g/mol) and the simpler pyridine derivative (206 g/mol) may impact bioavailability. Larger molecules often face challenges in passive membrane permeability .

Research Findings and Gaps:

  • Biological Activity: No activity data are available for the target compound.
  • Synthetic Accessibility : The piperidine-oxazole linkage likely requires multi-step synthesis, but procedural details are absent in the evidence.

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